molecular formula C14H18N4OS2 B2909304 N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1105192-59-3

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2909304
CAS No.: 1105192-59-3
M. Wt: 322.45
InChI Key: YVOMTFZEJXOQSN-UHFFFAOYSA-N
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Description

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a mercapto (-SH) group at position 5, and a thiophene-2-carboxamide moiety attached via a methylene bridge. The thiophene carboxamide moiety is a common pharmacophore in bioactive molecules, often associated with antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c19-13(11-7-4-8-21-11)15-9-12-16-17-14(20)18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOMTFZEJXOQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling of the Triazole and Thiophene Rings: The final step involves coupling the triazole and thiophene rings through a carboxamide linkage, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides.

    Reduction: The carboxamide group can be reduced to amines under appropriate conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the triazole ring, which is known for its bioactivity, makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. It can also be used as a catalyst or a ligand in various chemical processes.

Mechanism of Action

The mechanism of action of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the triazole ring and the attached aromatic systems. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Name/Structure Triazole Substituents Aromatic System Key Functional Groups Biological Activity Reference
Target Compound 4-Cyclohexyl, 5-mercapto Thiophene-2-carboxamide -SH, carboxamide Not reported -
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide 1-Phenyl, 5-thiophene Thiophene-2-carboxamide Thioether, carboxamide Antimicrobial (Gram± bacteria)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione 4-Aryl, 5-aryl sulfonyl Phenyl sulfonyl Thione (C=S) Not explicitly reported
5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide 3-Cyclopropyl, 5-oxo Thiophene-2-carboxamide Chloro, carboxamide Not reported

Key Observations :

  • Cyclohexyl vs. Aryl Substituents : The cyclohexyl group in the target compound may improve metabolic stability compared to phenyl or halogenated aryl groups (e.g., in and ) due to reduced π-π interactions with metabolizing enzymes .
  • Mercapto (-SH) vs.

Antimicrobial Activity :

  • The analogue in (Compound 52) demonstrated broad-spectrum activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, attributed to the thiophene-carboxamide and triazole-thioether motifs . The target compound’s mercapto group may further enhance activity via thiol-disulfide exchange with microbial proteins.

Anticancer Activity :

  • Thiophene-triazole hybrids in and showed potent cytotoxicity. For example, compound 7b (IC50 = 1.61 µg/mL against HepG-2) and compound 4b (IC50 = 0.5 µM with sorafenib synergy) highlight the role of sulfur-containing groups in apoptosis induction . The target compound’s mercapto group may similarly disrupt redox homeostasis in cancer cells.
Physicochemical and Spectral Properties
  • Tautomerism : Unlike thione derivatives (), the target compound’s mercapto group avoids tautomeric equilibria, simplifying spectral interpretation. IR spectra of analogous compounds confirm the absence of νS-H (~2500–2600 cm<sup>−1</sup>) in thiones, whereas the target compound would exhibit this band .

Biological Activity

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₉N₄OS
Molecular Weight 334.4 g/mol
CAS Number 1105192-47-9

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene and triazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity
A study evaluating the antibacterial potency of triazole derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics such as ampicillin and streptomycin. The most potent derivatives showed MIC values ranging from 0.008 to 0.06 μg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis .

2. Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various research settings. Compounds with structural similarities to this compound have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:
A study on triazole derivatives indicated that modifications at specific positions significantly enhanced their anticancer activity against human cancer cell lines. Notably, certain compounds demonstrated IC₅₀ values in the nanomolar range, indicating strong cytotoxic effects .

3. Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Research has shown that triazole-containing compounds can inhibit key enzymes involved in bacterial DNA replication and repair.

Inhibition Studies:
In vitro assays revealed that derivatives exhibited potent inhibition of E. coli DNA gyrase and topoisomerase IV with IC₅₀ values ranging from 0.0033 to 0.046 μg/mL . This dual-target approach may contribute to their enhanced antibacterial efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC₅₀/MIC ValuesReference
Antibacterial Streptococcus pneumoniae0.008 μg/mL
Staphylococcus epidermidis0.03 μg/mL
Anticancer Various human cancer cell linesNanomolar range
Enzyme Inhibition E. coli DNA gyrase0.0033–0.046 μg/mL

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